4-Cyclohexyl-6,7-dimethyl-1,4-dihydroquinazoline-8-carbonitrile
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Overview
Description
4-Cyclohexyl-6,7-dimethyl-1,4-dihydroquinazoline-8-carbonitrile is a chemical compound with the molecular formula C18H23N3. It belongs to the class of quinazoline derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclohexyl-6,7-dimethyl-1,4-dihydroquinazoline-8-carbonitrile typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 4-cyclohexyl-6,7-dimethylquinazoline with cyanogen bromide in the presence of a base such as triethylamine . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-Cyclohexyl-6,7-dimethyl-1,4-dihydroquinazoline-8-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinazoline derivatives with hydroxyl or carbonyl groups, while reduction can produce primary amines .
Scientific Research Applications
4-Cyclohexyl-6,7-dimethyl-1,4-dihydroquinazoline-8-carbonitrile has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex quinazoline derivatives.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Cyclohexyl-6,7-dimethyl-1,4-dihydroquinazoline-8-carbonitrile involves its interaction with specific molecular targets and pathways. While detailed studies on this compound are limited, quinazoline derivatives are known to interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Cyclohexyl-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate: This compound shares structural similarities with 4-Cyclohexyl-6,7-dimethyl-1,4-dihydroquinazoline-8-carbonitrile and is used in photoredox chemistry.
Diethyl-4-cyclohexyl-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate: Another similar compound used for histidine-specific peptide modification.
Uniqueness
This compound is unique due to its specific quinazoline core structure, which imparts distinct biological and chemical properties.
Properties
CAS No. |
89638-33-5 |
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Molecular Formula |
C17H21N3 |
Molecular Weight |
267.37 g/mol |
IUPAC Name |
4-cyclohexyl-6,7-dimethyl-1,4-dihydroquinazoline-8-carbonitrile |
InChI |
InChI=1S/C17H21N3/c1-11-8-14-16(13-6-4-3-5-7-13)19-10-20-17(14)15(9-18)12(11)2/h8,10,13,16H,3-7H2,1-2H3,(H,19,20) |
InChI Key |
JMQNNWUPDOFZTJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C1C)C#N)NC=NC2C3CCCCC3 |
Origin of Product |
United States |
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